molecular formula C15H22BrClN2O2 B5292603 2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride

2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride

Cat. No. B5292603
M. Wt: 377.70 g/mol
InChI Key: RIPZRTHNTQPMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BHAM and is known for its ability to inhibit the activity of bacterial respiratory enzymes, making it a promising tool for studying the mechanisms of bacterial respiration.

Mechanism of Action

BHAM works by inhibiting the activity of bacterial respiratory enzymes, specifically the NADH-quinone oxidoreductase (Complex I) and the succinate-quinone oxidoreductase (Complex II). This inhibition disrupts the electron transport chain in bacteria, leading to a decrease in ATP production and an increase in ROS production.
Biochemical and Physiological Effects:
BHAM has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. BHAM has also been shown to induce the expression of genes involved in oxidative stress response and DNA repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BHAM in lab experiments is its ability to selectively inhibit the activity of bacterial respiratory enzymes. This makes it a valuable tool for studying the mechanisms of bacterial respiration and the role of ROS in bacterial pathogenesis. However, one limitation of using BHAM is that it can also inhibit the activity of mitochondrial respiratory enzymes, making it less useful for studying the electron transport chain in eukaryotic cells.

Future Directions

There are several future directions for research on BHAM. One area of interest is the development of BHAM analogs with improved selectivity and potency. Another area of interest is the use of BHAM in combination with other antimicrobial agents to enhance their effectiveness. Finally, there is also interest in studying the potential therapeutic applications of BHAM, particularly in the treatment of bacterial infections.

Synthesis Methods

The synthesis of BHAM involves the reaction of 4-bromo-2-(chloromethyl)phenol with cyclohexylamine to form the intermediate compound 4-bromo-2-[(cyclohexylamino)methyl]phenol. This intermediate is then reacted with chloroacetic acid to produce BHAM hydrochloride.

Scientific Research Applications

BHAM has been used extensively in scientific research to study the mechanisms of bacterial respiration. It has been shown to be effective in inhibiting the activity of bacterial respiratory enzymes, making it a valuable tool for studying the electron transport chain in bacteria. BHAM has also been used to study the effects of bacterial respiration on the production of reactive oxygen species (ROS) and the role of ROS in bacterial pathogenesis.

properties

IUPAC Name

2-[4-bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2.ClH/c16-12-6-7-14(20-10-15(17)19)11(8-12)9-18-13-4-2-1-3-5-13;/h6-8,13,18H,1-5,9-10H2,(H2,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPZRTHNTQPMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=C(C=CC(=C2)Br)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride

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